8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
Several studies have focused on synthesizing novel compounds derived from "8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid" and related structures. For instance, Abu-Hashem et al. (2020) synthesized novel derivatives showing potential as anti-inflammatory and analgesic agents, demonstrating the versatility of these compounds in creating new chemical entities with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Nakamura, Uchiyama, & Ohwada (2003) developed a new method for synthesizing 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents, showcasing the compound's role as a precursor to functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).
Antimicrobial Activity
Patel, Agravat, & Shaikh (2011) investigated the antimicrobial activity of new pyridine derivatives, highlighting the potential of "this compound" derivatives in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Agricultural Applications
Compounds with a benzoxazine core structure, such as "this compound," have shown promise in agricultural applications. Macias et al. (2006) reviewed the synthesis and allelopathic properties of benzoxazinones and related compounds, including their potential utility in crop protection and as antimicrobial agents (Macias et al., 2006).
Analytical and Chemical Properties
Research has also explored the chemical properties and potential analytical applications of benzoxazine derivatives. Lalaev et al. (2006) conducted a potentiometric study on the acid properties of some oxazinones, providing insights into their behavior in biological media (Lalaev et al., 2006).
Novel Compounds and Biological Activities
Studies have synthesized novel compounds from benzoxazine derivatives and evaluated their biological activities. Rudyanto et al. (2014) synthesized 1,3-benzoxazine and aminomethyl compounds from eugenol, demonstrating their potential biological activity through brine shrimp lethality tests (Rudyanto et al., 2014).
Mechanism of Action
Target of Action
It is suggested that the compound may act as a poly (adp-ribose) polymerase (parp) inhibitor .
Mode of Action
This mechanism is often exploited in cancer treatment, where the goal is to induce death in cancerous cells .
Biochemical Pathways
By inhibiting PARP, the compound could prevent the repair of DNA damage, leading to cell death .
Result of Action
As a potential parp inhibitor, its primary effect would likely be the induction of cell death through the prevention of dna repair .
Properties
IUPAC Name |
8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-15-7-3-5(10(13)14)2-6-9(7)16-4-8(12)11-6/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWSHJZYFMWNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280518 | |
Record name | 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-56-0 | |
Record name | 5446-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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